molecular formula C23H27N3O2 B6459638 7-methoxy-3-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549017-95-8

7-methoxy-3-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6459638
CAS No.: 2549017-95-8
M. Wt: 377.5 g/mol
InChI Key: FMULSVAQCJVQGN-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative featuring a methoxy group at position 7 and a piperidine-substituted methyl group at position 3. This compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry for their diverse pharmacological properties .

Properties

IUPAC Name

7-methoxy-3-[[1-(1-phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17(19-6-4-3-5-7-19)25-12-10-18(11-13-25)15-26-16-24-22-14-20(28-2)8-9-21(22)23(26)27/h3-9,14,16-18H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMULSVAQCJVQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

  • Lipophilicity and Substituent Effects: The target compound’s 1-phenylethyl group introduces significant hydrophobicity, which may enhance blood-brain barrier penetration or interaction with lipid-rich targets.
  • Piperidine Modifications :
    Substitution at the piperidine nitrogen is a critical determinant of biological activity. For example:

    • The dihydrochloride salt () lacks a substituent, suggesting that unmodified piperidine may confer insufficient stability or target affinity .
    • The pyrazine-substituted analog () introduces a planar aromatic system, which could facilitate π-π stacking interactions in enzyme binding pockets .
  • Biological Activity Inference :
    While direct data for the target compound is absent, structurally related piperidine-containing compounds (e.g., DMPI and CDFII in ) exhibit synergistic antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) when combined with carbapenems . This suggests that the target’s piperidine moiety may similarly contribute to antimicrobial or receptor-binding properties.

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